2-Chloro-3-(heptylamino)naphthalene-1,4-dione
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Overview
Description
2-Chloro-3-(heptylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This compound features a chloro substituent at the second position, a heptylamino group at the third position, and a naphthalene-1,4-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(heptylamino)naphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone.
Amination Reaction: The 2,3-dichloro-1,4-naphthoquinone is reacted with heptylamine in the presence of a base such as sodium bicarbonate.
Reaction Conditions: The reaction mixture is stirred at 0°C and monitored by thin-layer chromatography (TLC).
Purification: The final product is obtained by crystallization from the chloroform solution, yielding red-colored crystals.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(heptylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be reduced to the corresponding hydroquinone.
Reduction: The compound can be reduced to form 1,4-dihydroxynaphthalene derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Formation of hydroquinone derivatives.
Reduction: Formation of 1,4-dihydroxynaphthalene derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Scientific Research Applications
2-Chloro-3-(heptylamino)naphthalene-1,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antiproliferative, and anticancer activities.
Biological Studies: The compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is employed in the development of dye-sensitized solar cells (DSSCs) due to its photosensitizing properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(heptylamino)naphthalene-1,4-dione involves its interaction with cellular targets:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure with an isopentylamino group instead of a heptylamino group.
2-Chloro-3-(n-butylamino)naphthalene-1,4-dione: Contains a butylamino group instead of a heptylamino group.
Uniqueness
2-Chloro-3-(heptylamino)naphthalene-1,4-dione is unique due to its specific heptylamino substitution, which may confer distinct biological activities and physicochemical properties compared to its analogs .
Properties
CAS No. |
22272-17-9 |
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Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-chloro-3-(heptylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H20ClNO2/c1-2-3-4-5-8-11-19-15-14(18)16(20)12-9-6-7-10-13(12)17(15)21/h6-7,9-10,19H,2-5,8,11H2,1H3 |
InChI Key |
BHSLWXAMJJBRMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
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